molecular formula C10H8ClN3O B13325521 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B13325521
M. Wt: 221.64 g/mol
InChI Key: HVLSGIAVKZQFMS-UHFFFAOYSA-N
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Description

1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a triazole-containing aromatic ketone with a chloro substituent at the 2-position and a 1,2,4-triazole moiety at the 6-position of the phenyl ring. This structure is part of a broader class of agrochemicals and pharmaceuticals, where the 1,2,4-triazole group is critical for biological activity, particularly antifungal properties . The compound’s molecular formula is C₁₀H₈ClN₃O, with a molecular weight of 221.64 g/mol.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

1-[2-chloro-6-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8ClN3O/c1-7(15)10-8(11)3-2-4-9(10)14-6-12-5-13-14/h2-6H,1H3

InChI Key

HVLSGIAVKZQFMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)N2C=NC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one typically involves nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Positional Effects : Substitution at the 2-position (ortho) in the target compound may sterically hinder interactions with biological targets compared to para-substituted analogs .

Derivatives with Oxime Ether Functional Groups

The addition of oxime ether moieties significantly enhances antifungal activity. Examples include:

Compound Name Structure Modifications EC₅₀ (mg/L) Against Fungi Reference
(Z)-1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) Pyridinyl-oxime ether + 4-Br-2-Cl-phenoxy 0.27 (R. solani), 1.59 (S. sclerotiorum)
(Z)-1-(6-(2-Chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a9) Pyridinyl-oxime ether + 2-Cl-phenoxy Not explicitly reported; broad-spectrum activity

Key Observations :

  • Oxime Ether Role : The oxime group introduces hydrogen-bonding capabilities, improving target enzyme (e.g., CYP51 in fungi) inhibition .
  • Pyridinyl Linkers : Compounds with pyridinyl-oxime ethers show broader antifungal spectra compared to phenyl-only analogs .

Commercial Fungicides and Discontinued Analogs

Compound Name Structure Applications/Status Reference
Triadimefon (Bayleton®) 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butanone Broad-spectrum fungicide; widely used
1-(2-Fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl)ethan-1-one 2-F, 6-triazole on phenyl Discontinued (synthesis challenges?)

Key Observations :

  • Triadimefon Comparison: Unlike the target compound, Triadimefon’s butanone backbone and 4-chlorophenoxy group contribute to its systemic mobility in plants .
  • Discontinued Analogs : The discontinuation of 2-fluoro-6-triazole analogs (e.g., CAS 1217863-05-2) may reflect synthetic complexity or stability issues .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[2-Chloro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with halogenated phenyl precursors and triazole derivatives. Key steps include:

  • Coupling Reactions : Introducing the triazole moiety via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Chlorination : Controlled chlorination at the phenyl ring using reagents like POCl₃ or N-chlorosuccinimide under inert atmospheres to avoid over-halogenation.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization Strategies :
  • Temperature control (40–80°C) to balance reaction rate and side-product formation.
  • Catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.

Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • X-ray Crystallography : Resolves 3D conformation and confirms stereochemistry using SHELX software for refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and triazole groups) via chemical shifts (δ 7.8–8.2 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 265.05 for [M+H]⁺) .
  • HPLC-UV : Quantifies purity by detecting impurities at 254 nm .

Advanced: How does the compound’s stereoelectronic configuration affect its bioactivity, and what experimental approaches validate these interactions?

Answer:
The triazole ring’s electron-rich nature and chloro-substituted phenyl group enhance binding to targets like cytochrome P450 or fungal lanosterol demethylase.

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing chloro with fluorophenyl) to assess changes in antifungal EC₅₀ values .
  • Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites, correlating binding energy (ΔG ≤ -8 kcal/mol) with in vitro efficacy .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding (triazole N-atoms) and hydrophobic (chlorophenyl) features .

Advanced: How can researchers reconcile contradictory data on the compound’s biological efficacy across studies?

Answer: Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., consistent inoculum size: 1–5 × 10³ CFU/mL) .
  • Control Compounds : Compare with known triazole antifungals (e.g., fluconazole) under identical conditions.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, isolating variables like solvent choice (DMSO vs. ethanol) that affect bioavailability .

Advanced: What computational tools predict the compound’s mechanism of action, and how are these validated experimentally?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories using GROMACS; validate with mutagenesis (e.g., Ala-scanning of target residues) .
  • QSAR Models : Develop regression models (R² > 0.85) correlating logP (2.5–3.5) with antifungal activity .
  • In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks (e.g., LD₅₀ > 500 mg/kg in rodents) .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage : -20°C under argon to prevent oxidation; desiccate to avoid hygroscopic degradation.
  • Solubility : Stable in DMSO (50 mg/mL); avoid aqueous buffers with pH > 8 to prevent hydrolysis of the ketone group .

Advanced: How can researchers leverage X-ray crystallography data to refine the compound’s structural model?

Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) data.
  • SHELX Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks (e.g., O—H···N interactions) .
  • Validation Tools : Check geometric accuracy with PLATON; R-factor ≤ 0.05 indicates high reliability .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₇ClN₃O
Molecular Weight220.64 g/mol
LogP (Octanol-Water)2.8
Melting Point148–152°C
UV λmax270 nm (ε = 12,500 M⁻¹cm⁻¹)

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